molecular formula C24H26ClN5O3S B8567563 2-[1-(Benzenesulfonyl)-6-chloroindazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole

2-[1-(Benzenesulfonyl)-6-chloroindazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole

Cat. No.: B8567563
M. Wt: 500.0 g/mol
InChI Key: MMDMXPDSHLKGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Benzenesulfonyl)-6-chloroindazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole is a useful research compound. Its molecular formula is C24H26ClN5O3S and its molecular weight is 500.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H26ClN5O3S

Molecular Weight

500.0 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole

InChI

InChI=1S/C24H26ClN5O3S/c1-17(2)29-10-8-28(9-11-29)16-19-14-26-24(33-19)21-12-18(25)13-23-22(21)15-27-30(23)34(31,32)20-6-4-3-5-7-20/h3-7,12-15,17H,8-11,16H2,1-2H3

InChI Key

MMDMXPDSHLKGSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NN(C4=CC(=C3)Cl)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

DMSO (7 vols, 70 ml) and isopropylpiperazine (1.5 eq, 0.387 wt, 0.431 vol, 4.31 ml, 3.87 g) are charged to a clean vessel. 5-(Bromomethyl)-2-(6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)oxazole (1.0 eq, 10 g (9.13 g corrected for assay), 1 wt) is added in 5 portions at 20° C. over 1 hr and the mixture stirred for 1 hr. The mixture is heated to 50° C. and aged for 1 hr, then checked for consumption of starting material by HPLC. Diethylamide (1.2 eq, 0.244 wt, 0.336 vol, 2.44 g, 3.36 ml) is added over 10 mins and the mixture aged for 30 mins, then cooled to 20° C. over 1 hr and further aged for 2 hrs. The thick slurry is filtered and washed with DMSO (2×1.5 vols, 2×15 ml) followed by acetone:water 1:2 (3×2 vols, 3×20 ml). The resultant solid is blown dry on the filter and dried at 60° C. in vacuo to constant weight/temperature to afford 2-(6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole as an off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Diethylamide
Quantity
3.36 mL
Type
reactant
Reaction Step Two
Quantity
4.31 mL
Type
reactant
Reaction Step Three

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